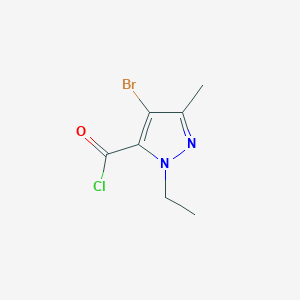
4-Brom-1-Ethyl-3-Methyl-1H-Pyrazol-5-carbonylchlorid
Übersicht
Beschreibung
4-Bromo-1-Ethyl-3-Methyl-1H-Pyrazole-5-Carbonyl Chloride: is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. This compound is characterized by the presence of a bromine atom, an ethyl group, a methyl group, and a carbonyl chloride functional group attached to the pyrazole ring. Its unique structure makes it a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Wissenschaftliche Forschungsanwendungen
Chemistry: 4-Bromo-1-Ethyl-3-Methyl-1H-Pyrazole-5-Carbonyl Chloride is used as a building block in the synthesis of more complex heterocyclic compounds. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals .
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in the development of new drugs. It has shown promise in the synthesis of compounds with anti-inflammatory, antimicrobial, and anticancer activities .
Industry: The compound is utilized in the production of agrochemicals, dyes, and pigments. Its reactivity and functional groups make it suitable for various industrial applications .
Wirkmechanismus
Target of Action
It is known that pyrazole derivatives can act as inhibitors of liver alcohol dehydrogenase .
Mode of Action
Pyrazole derivatives are known to interact with their targets through various mechanisms, such as inhibiting enzyme activity .
Biochemical Pathways
The compound may affect biochemical pathways associated with its target. For instance, if it inhibits liver alcohol dehydrogenase, it could impact the metabolism of alcohol in the body .
Pharmacokinetics
These properties would determine the bioavailability of the compound, which is crucial for its efficacy .
Result of Action
Based on its potential inhibition of liver alcohol dehydrogenase, it could potentially alter the metabolism of alcohol in the body .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of the compound . .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-1-Ethyl-3-Methyl-1H-Pyrazole-5-Carbonyl Chloride typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the cyclization of hydrazines with 1,3-diketones or α,β-unsaturated carbonyl compounds under acidic or basic conditions.
Introduction of the Carbonyl Chloride Group: The carbonyl chloride group can be introduced by reacting the corresponding carboxylic acid derivative with thionyl chloride (SOCl2) or oxalyl chloride (COCl)2.
Industrial Production Methods: In an industrial setting, the production of 4-Bromo-1-Ethyl-3-Methyl-1H-Pyrazole-5-Carbonyl Chloride may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions can enhance the efficiency of the synthesis .
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution Reactions: The bromine atom in 4-Bromo-1-Ethyl-3-Methyl-1H-Pyrazole-5-Carbonyl Chloride can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of substituted pyrazole derivatives.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, depending on the reagents and conditions used.
Condensation Reactions: The carbonyl chloride group can react with amines or alcohols to form amides or esters, respectively.
Common Reagents and Conditions:
Brominating Agents: Bromine, N-bromosuccinimide (NBS)
Oxidizing Agents: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Condensation Reagents: Amines, alcohols, thionyl chloride (SOCl2), oxalyl chloride (COCl)2
Major Products:
- Substituted pyrazole derivatives
- Amides and esters from condensation reactions
Vergleich Mit ähnlichen Verbindungen
4-Bromo-3-Ethyl-1-Methyl-1H-Pyrazole: Similar structure but with different substitution pattern.
4-Bromo-1-Ethyl-1H-Pyrazole: Lacks the methyl group at the 3-position.
4-Bromo-5-Isopropyl-1H-Pyrazole: Contains an isopropyl group instead of an ethyl group.
Uniqueness: 4-Bromo-1-Ethyl-3-Methyl-1H-Pyrazole-5-Carbonyl Chloride is unique due to the presence of both the bromine atom and the carbonyl chloride group, which confer distinct reactivity and functional properties. Its specific substitution pattern allows for targeted synthesis of derivatives with desired biological and chemical activities.
Eigenschaften
IUPAC Name |
4-bromo-2-ethyl-5-methylpyrazole-3-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrClN2O/c1-3-11-6(7(9)12)5(8)4(2)10-11/h3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRIQRBJWODQUPD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C(=N1)C)Br)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10384060 | |
| Record name | 4-Bromo-1-Ethyl-3-Methyl-1H-Pyrazole-5-Carbonyl Chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10384060 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.51 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
175277-00-6 | |
| Record name | 4-Bromo-1-Ethyl-3-Methyl-1H-Pyrazole-5-Carbonyl Chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10384060 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 175277-00-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![[2-(Dimethylamino)-5-phenylfuran-3-yl]-phenylmethanone](/img/structure/B61656.png)



![6-[[2-(1-Methylethyl)phenyl]]sulfonyl-5-nitro-8-quinolinamine](/img/structure/B61668.png)


![3-Oxo-N-(2-oxo-2H-benzo[d]imidazol-5-yl)butanamide](/img/structure/B61676.png)


![1-Azaspiro[4.4]nonane-2,6-dione](/img/structure/B61687.png)

